molecular formula C23H22FN5O2S B308451 5-fluoro-3'-(hexylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one

5-fluoro-3'-(hexylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one

Katalognummer: B308451
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: XKVJYGNNSCWVAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Eigenschaften

Molekularformel

C23H22FN5O2S

Molekulargewicht

451.5 g/mol

IUPAC-Name

5-fluoro-3//'-hexylsulfanylspiro[1H-indole-3,6//'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one

InChI

InChI=1S/C23H22FN5O2S/c1-2-3-4-7-12-32-22-26-20-19(28-29-22)15-8-5-6-9-17(15)27-23(31-20)16-13-14(24)10-11-18(16)25-21(23)30/h5-6,8-11,13,27H,2-4,7,12H2,1H3,(H,25,30)

InChI-Schlüssel

XKVJYGNNSCWVAJ-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)F)NC4=O)N=N1

Kanonische SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)F)NC4=O)N=N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorine atom or the triazino ring, potentially leading to defluorination or ring opening.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the indole or triazino rings.

Wissenschaftliche Forschungsanwendungen

5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one has shown potential in various fields of scientific research:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 5-fluoro-3’-(hexylsulfanyl)-1,3,6’,7’-tetrahydrospiro(2H-indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one apart is its unique spiro structure, which imparts distinct chemical and biological properties. The presence of the hexylsulfanyl group further enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.